molecular formula C22H21Cl2N3O3 B15008254 N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B15008254
M. Wt: 446.3 g/mol
InChI Key: QMJQYXXNOFGGCM-BRJLIKDPSA-N
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Description

N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound that features an indole core, a dichlorobenzyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted dichlorobenzyl derivatives.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and dichlorobenzyl group . These interactions can modulate biological pathways, leading to various effects.

Properties

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C22H21Cl2N3O3/c1-22(29-8-9-30-22)11-21(28)26-25-12-16-14-27(20-5-3-2-4-18(16)20)13-15-6-7-17(23)10-19(15)24/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,26,28)/b25-12+

InChI Key

QMJQYXXNOFGGCM-BRJLIKDPSA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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